3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride
CAS No.: 1220034-29-6
Cat. No.: VC2685943
Molecular Formula: C13H20ClNO2
Molecular Weight: 257.75 g/mol
* For research use only. Not for human or veterinary use.
![3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride - 1220034-29-6](/images/structure/VC2685943.png)
Specification
CAS No. | 1220034-29-6 |
---|---|
Molecular Formula | C13H20ClNO2 |
Molecular Weight | 257.75 g/mol |
IUPAC Name | 3-(2-phenoxyethoxymethyl)pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C13H19NO2.ClH/c1-2-4-13(5-3-1)16-9-8-15-11-12-6-7-14-10-12;/h1-5,12,14H,6-11H2;1H |
Standard InChI Key | WVGSCNKBZIFJRA-UHFFFAOYSA-N |
SMILES | C1CNCC1COCCOC2=CC=CC=C2.Cl |
Canonical SMILES | C1CNCC1COCCOC2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Structural Characterization
3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride belongs to the chemical class of substituted pyrrolidines. The compound is characterized by several key identifiers that facilitate its recognition and categorization in chemical databases and research literature.
Basic Identification Parameters
The following table presents the essential identification parameters for this compound:
Parameter | Value |
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Common Name | 3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride |
CAS Number | 1220034-29-6 |
Molecular Formula | C₁₃H₂₀ClNO₂ |
Molecular Weight | 257.75 g/mol |
MDL Number | MFCD13560209 |
The compound is registered with the Chemical Abstracts Service (CAS) under the number 1220034-29-6, providing a unique identifier that distinguishes it from other chemical entities . Its molecular formula, C₁₃H₂₀ClNO₂, indicates the precise atomic composition, consisting of 13 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .
Structural Features
The molecular structure of 3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride consists of several key components:
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A pyrrolidine ring (five-membered nitrogen-containing heterocycle)
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A phenoxy group (aromatic ring connected to an oxygen atom)
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An ethoxy methyl linker that connects the pyrrolidine ring to the phenoxy group
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A hydrochloride salt form, which enhances water solubility
This structural arrangement is significant as it provides the compound with specific spatial configurations that may influence its biological activity and chemical reactivity.
Physicochemical Properties
The physicochemical properties of 3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride determine its behavior in various environments and its potential applications in pharmaceutical research.
Chemical Properties
3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride possesses several chemical functionalities that influence its reactivity:
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The pyrrolidine nitrogen provides a basic center, which is protonated in the hydrochloride salt form
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The ether linkages (phenoxy and ethoxy groups) serve as hydrogen bond acceptors
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The phenyl ring may participate in π-π interactions with aromatic systems
The compound is classified as an irritant according to hazard information, suggesting it may cause irritation upon contact with skin, eyes, or mucous membranes .
Relationship to Similar Compounds and Analogues
3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride belongs to a broader class of substituted pyrrolidines that have garnered significant attention in pharmaceutical research.
Pyrrolidine Analogues and Their Significance
Research has shown that related compounds, specifically 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues, exhibit significant pharmacological activity as potent and balanced norepinephrine (NE) and serotonin (5-hydroxytryptamine, 5-HT) reuptake inhibitors . These compounds, structurally similar to 3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride, have demonstrated suitable in vitro pharmacokinetic properties for orally administered, CNS-targeted drugs .
Of particular interest is compound 39b from this class, which was identified as a potent norepinephrine and serotonin reuptake inhibitor (NSRI) with minimal off-target activity . This compound demonstrated robust efficacy in the spinal nerve ligation model of pain behavior, suggesting potential therapeutic applications in pain management .
Structural Comparisons
Supplier | Catalog Number | Package Size |
---|---|---|
VWR (Matrix Scientific) | 049807-500MG | 500 mg |
VWR (Matrix Scientific) | 049807-2.5G | 2.5 g |
These packaging options cater to different research needs, from initial screening to larger-scale studies .
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